molecular formula C21H24N2O B1242086 Strychnidine

Strychnidine

Cat. No. B1242086
M. Wt: 320.4 g/mol
InChI Key: AGRTUYYPROFOFX-ZMUQRAOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnidine is an indole alkaloid fundamental parent, a quinoline alkaloid fundamental parent, a quinoline alkaloid, a monoterpenoid indole alkaloid and an organic heteroheptacyclic compound.

Scientific Research Applications

Crystal Structure

  • Strychnidine succinate has a unique crystal structure, where strychnidinium bilayers are separated by layers of carboxylic acid chains. This structure is significant due to the different C—O distances in the carboxylate groups of the succinate anion, enabling identification of the negatively charged O atoms (Maurin, Lis, Zawadzka & Czarnocki, 2006).

Metabolomics and Nephrotoxicity

  • Semen Strychni, which contains strychnidine, has been studied for its anti-tumor, analgesic, and anti-inflammatory effects. However, its nephrotoxicity is a significant concern. A cell metabolomics study identified 10 potential biomarkers and 24 related metabolic pathways, offering insights into its nephrotoxic mechanisms (Gu et al., 2015).

Neurotoxicity Studies

  • Research on Semen Strychni-induced neurotoxicity and the protective effect of Paeonia lactiflora has been conducted. This study monitored nine potential neurotoxicity biomarkers in rat serum and brain tissue, providing valuable information for predicting and monitoring neurotoxicity caused by various factors (Shi et al., 2017).

Characterization of Alkaloids

  • A study developed a method for identifying and characterizing dihydroindole-type alkaloids in processed Semen Strychni. This method could be adapted to other natural products and contributes to understanding the chemical composition of these alkaloids (Tian et al., 2014).

Structure-Activity Relationships

  • Strychnine derivatives, including strychnidine, have been synthesized to evaluate their antagonistic activities at glycine receptors. This research provides insights into the structural features crucial for the pharmacological properties of these compounds (Mohsen et al., 2014).

Detoxification Studies

  • The detoxification effect of licorice on Semen Strychni-induced acute toxicity was investigated. This study identified endogenous differential metabolites and exogenous compounds from Semen Strychni, contributing to the understanding of detoxification mechanisms (Xiang et al., 2020).

properties

Product Name

Strychnidine

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-2,4a,5,5a,7,8,13a,14,15,15a,15b,16-dodecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline

InChI

InChI=1S/C21H24N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,6,14,17-20H,5,7-12H2/t14-,17-,18-,19-,20-,21+/m0/s1

InChI Key

AGRTUYYPROFOFX-ZMUQRAOQSA-N

Isomeric SMILES

C1CN2[C@H]3[C@@H]4[C@H]1OCC=C5[C@@H]4C[C@H]6[C@@]3(CCN6C5)C7=CC=CC=C72

Canonical SMILES

C1CN2C3C4C1OCC=C5C4CC6C3(CCN6C5)C7=CC=CC=C72

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strychnidine
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Strychnidine
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Strychnidine
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Strychnidine
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Strychnidine
Reactant of Route 6
Strychnidine

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